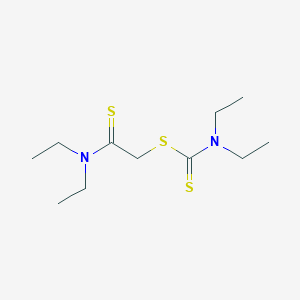

(Diethylthiocarbamoyl)methylene diethylcarbamodithioate

Description

(DIETHYLTHIOCARBAMOYL)METHYLENE DIETHYLCARBAMODITHIOATE is an organosulfur compound known for its unique chemical properties and applications. It is a pale yellow, water-soluble salt that is often used in various industrial and scientific applications due to its ability to form stable complexes with metal ions .

Properties

Molecular Formula |

C11H22N2S3 |

|---|---|

Molecular Weight |

278.5 g/mol |

IUPAC Name |

[2-(diethylamino)-2-sulfanylideneethyl] N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C11H22N2S3/c1-5-12(6-2)10(14)9-16-11(15)13(7-3)8-4/h5-9H2,1-4H3 |

InChI Key |

CNCIYWYBJUTHQW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=S)CSC(=S)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows :

CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O

Industrial Production Methods: Industrial production of (DIETHYLTHIOCARBAMOYL)METHYLENE DIETHYLCARBAMODITHIOATE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often crystallized from water as the trihydrate form .

Types of Reactions:

2NaS2CN(C2H5)2+I2→(S2CN(C2H5)2)2+2NaI

2NaS2CN(C2H5)2+CH2Cl2→CH2(S2CN(C2H5)2)2+2NaCl

Common Reagents and Conditions:

Oxidation: Iodine is commonly used as an oxidizing agent.

Substitution: Dichloromethane is used for alkylation reactions.

Major Products:

Oxidation: Thiuram disulfide.

Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

(DIETHYLTHIOCARBAMOYL)METHYLENE DIETHYLCARBAMODITHIOATE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. In biological systems, it binds to metal ions and inhibits the synthesis of nitric oxide by macrophages . This inhibition occurs through the formation of mono-nitrosyl-iron complexes, which are stable and can be detected using Electron Paramagnetic Resonance (EPR) spectroscopy .

Comparison with Similar Compounds

- Sodium diethyldithiocarbamate

- Diethylammonium diethyldithiocarbamate

Comparison: (DIETHYLTHIOCARBAMOYL)METHYLENE DIETHYLCARBAMODITHIOATE is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions more effectively than its counterparts. This unique property makes it particularly useful in applications requiring strong chelation and inhibition of nitric oxide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.